REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[CH:7]([N:20]1[CH2:23][CH:22](O)[CH2:21]1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C1(N=C=NC2CCCCC2)CCCCC1>O1CCCC1>[C:1]([CH2:3][C:4]([O:6][CH:22]1[CH2:23][N:20]([CH:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:21]1)=[O:5])#[N:2]
|
Name
|
|
Quantity
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4.25 g
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Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
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Name
|
|
Quantity
|
11.95 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)O
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Name
|
|
Quantity
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400 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
12.38 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
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Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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after which the mixture was stirred at 55° C. for 11 hours
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Duration
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11 h
|
Type
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TEMPERATURE
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Details
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At the end of this time, the mixture was cooled
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
CUSTOM
|
Details
|
were removed
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
the resulting solution was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
|
Name
|
|
Type
|
|
Smiles
|
C(#N)CC(=O)OC1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |